

Spectroscopic Data of 1-(Piperidin-2-yl)ethanone Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 1-(Piperidin-2-yl)ethanone hydrochloride

Cat. No.: B561291

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **1-(Piperidin-2-yl)ethanone hydrochloride**. Due to the limited availability of published experimental spectra for this specific salt, this document presents a combination of experimental data for the free base (2-acetyl piperidine), predicted spectroscopic data, and a discussion of the expected spectral characteristics. This information is intended to serve as a valuable resource for researchers working with this compound.

Chemical Structure and Properties

- Chemical Name: **1-(Piperidin-2-yl)ethanone hydrochloride**
- Synonyms: 2-Acetyl piperidine hydrochloride
- Molecular Formula: C₇H₁₄ClNO
- Molecular Weight: 163.65 g/mol
- Structure:



Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **1-(Piperidin-2-yl)ethanone hydrochloride** is not readily available in peer-reviewed literature. Therefore, predicted ¹H and ¹³C NMR chemical shifts for the free base, 1-(Piperidin-2-yl)ethanone, are provided below. The formation of the hydrochloride salt is expected to induce notable changes in the chemical shifts of the protons and carbons near the protonated nitrogen atom.

Expected Changes for the Hydrochloride Salt:

- ¹H NMR: The proton on the nitrogen (N-H) will appear as a broad singlet at a significantly downfield chemical shift. The protons on the carbons adjacent to the nitrogen (α -protons at C2 and C6) will also experience a downfield shift due to the inductive effect of the positively charged nitrogen.
- ¹³C NMR: The carbon atoms adjacent to the protonated nitrogen (C2 and C6) will be deshielded and thus shifted downfield.

Table 1: Predicted ¹H NMR Spectral Data for 1-(Piperidin-2-yl)ethanone (Free Base)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.5 - 3.7	m	1H	H-2
~2.9 - 3.1	m	1H	H-6 (axial)
~2.6 - 2.8	m	1H	H-6 (equatorial)
2.15	s	3H	-COCH ₃
~1.2 - 1.9	m	6H	H-3, H-4, H-5
~1.5 - 2.5 (broad)	br s	1H	N-H

Note: Predicted data is based on standard chemical shift values and may vary from experimental results.

Table 2: Predicted ^{13}C NMR Spectral Data for 1-(Piperidin-2-yl)ethanone (Free Base)

Chemical Shift (ppm)	Assignment
~209 - 212	C=O
~58 - 62	C-2
~45 - 48	C-6
~28 - 32	-COCH ₃
~24 - 28	C-4
~22 - 26	C-3
~18 - 22	C-5

Note: Predicted data is based on standard chemical shift values and may vary from experimental results.

Infrared (IR) Spectroscopy

Experimental IR data for **1-(Piperidin-2-yl)ethanone hydrochloride** is not readily available. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule.

Expected Changes for the Hydrochloride Salt:

The most significant difference in the IR spectrum of the hydrochloride salt compared to the free base will be the presence of a broad absorption band in the 2400-3200 cm^{-1} region, which is characteristic of the N-H⁺ stretching vibration in amine salts.

Table 3: Expected IR Absorption Bands for **1-(Piperidin-2-yl)ethanone Hydrochloride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200 - 2400	Strong, Broad	N-H ⁺ stretch (amine salt)
~2950 - 2850	Medium-Strong	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (ketone)
~1600 - 1500	Medium	N-H bend
~1470 - 1430	Medium	C-H bend (CH ₂ and CH ₃)

Mass Spectrometry (MS)

The following data is for the free base, 1-(Piperidin-2-yl)ethanone (also known as 2-acetyl piperidine), as experimental data for the hydrochloride salt is not available. The mass spectrum of the hydrochloride salt under typical EI conditions would likely show the fragmentation pattern of the free base after the loss of HCl.

Table 4: Mass Spectrometry Data for 1-(Piperidin-2-yl)ethanone (Free Base)

m/z	Relative Intensity (%)	Possible Fragment Ion
127	25	[M] ⁺
84	100	[M - COCH ₃] ⁺
56	45	[C ₄ H ₈] ⁺
43	60	[CH ₃ CO] ⁺

Source: NIST WebBook, for 2-Acetyl piperidine.

Experimental Protocols

As specific experimental protocols for the acquisition of spectroscopic data for **1-(Piperidin-2-yl)ethanone hydrochloride** are not published, general methodologies for the analysis of small organic molecules are provided below.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆ for the hydrochloride salt). Transfer the solution to a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
 - Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid (as hydrochloride salt): Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
 - Liquid (as free base): Place a drop of the neat liquid between two NaCl or KBr plates.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:

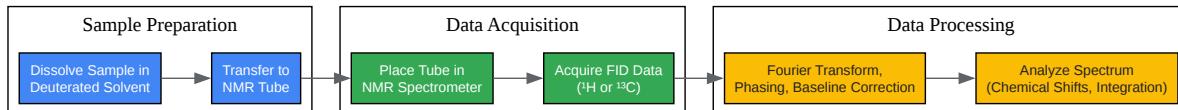
- Record a background spectrum of the empty sample compartment (or pure KBr pellet/ATR crystal).
- Record the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction. Electron Ionization (EI) is a common method for small molecules.
- Data Acquisition:
 - Introduce the sample into the ion source.
 - For EI, use a standard electron energy of 70 eV.
 - The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion.

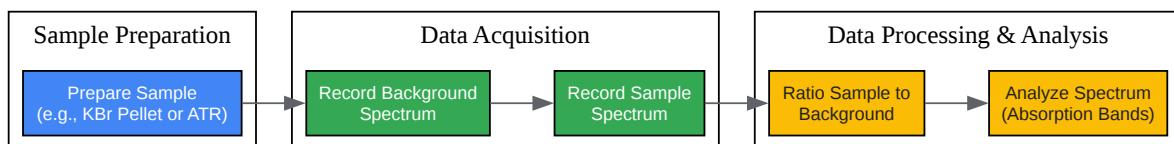
Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.



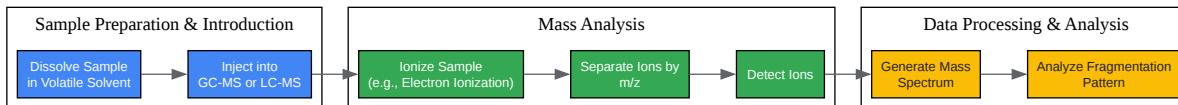
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Diagram 1: General workflow for NMR spectroscopy.



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Diagram 2: General workflow for IR spectroscopy.



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Diagram 3: General workflow for mass spectrometry.

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